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2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

Catalog No.
S14796054
CAS No.
560091-54-5
M.F
C12H10ClN3O
M. Wt
247.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carbox...

CAS Number

560091-54-5

Product Name

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

IUPAC Name

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

InChI

InChI=1S/C12H10ClN3O/c1-8-4-6-14-10(7-8)16-12(17)9-3-2-5-15-11(9)13/h2-7H,1H3,(H,14,16,17)

InChI Key

LIYKEFYLJCGLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)Cl

2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a chloro group and a carboxamide functional group attached to a pyridine ring. The chemical formula for this compound is C12H11ClN2O, and it is recognized for its potential applications in medicinal chemistry and biological research.

The compound consists of a pyridine core with a 4-methylpyridine substituent at the nitrogen atom and a chloro group at the second position. The presence of the carboxamide group enhances its solubility and reactivity, making it an interesting target for various

  • Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound may undergo oxidation, particularly at the methoxy groups, leading to quinone formation. Reduction can convert the carboxamide group to an amine.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Research indicates that compounds similar to 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide exhibit significant biological activities, including antibacterial properties and potential as inhibitors against specific enzymes. For instance, derivatives of pyridine have been studied for their ability to inhibit cholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

Furthermore, studies have shown that related compounds can effectively bind to bacterial proteins, demonstrating potential as antibacterial agents against resistant strains of bacteria such as Escherichia coli . This suggests that 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide may possess similar therapeutic potential.

The synthesis of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 2-chloropyridine-3-carboxylic acid and 4-methylpyridine.
  • Amidation Reaction: The carboxylic acid group is activated using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP). This step is followed by the addition of 4-methylpyridine to form the desired amide bond.
  • Purification: The crude product is purified through recrystallization or column chromatography to yield pure 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide.

The unique properties of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide make it suitable for various applications:

  • Pharmaceutical Development: Its structural characteristics suggest potential use in developing new drugs targeting bacterial infections or neurodegenerative diseases.
  • Chemical Research: It serves as a versatile building block in organic synthesis and medicinal chemistry due to its reactive functional groups.

Studies on similar compounds indicate that 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide may interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. For example, binding studies have shown that related carboxamide derivatives exhibit strong interactions with enzyme active sites, which could lead to effective inhibition of target proteins involved in bacterial resistance mechanisms .

Several compounds share structural similarities with 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamideChloro group at position 2; methyl group at position 2Different methyl positioning may affect reactivity
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideContains a thiophene ring instead of pyridinePotentially different biological activity due to thiophene presence
N-(4-methylphenyl)pyridine-3-carboxamideLacks chlorine substitutionAbsence of halogen may lead to different reactivity patterns

The distinct substitution pattern of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide imparts unique chemical and biological properties that differentiate it from these similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Copper catalysis enables direct C–N bond formation between halogenated pyridine precursors and nitrogen-containing substrates. The oxidative coupling of 2-chloropyridine-3-carboxylic acid derivatives with 4-methylpyridin-2-amine has been optimized using Cu(I) catalysts under aerobic conditions. A study demonstrated that visible-light irradiation enhances the reactivity of Cu(I) complexes, achieving 89% yield in C–N coupling at ambient temperature when using CuI with 1,10-phenanthroline as a ligand.

Critical parameters for this methodology include:

  • Catalyst loading: 5 mol% CuI yields optimal results without metal leaching
  • Oxidant-free conditions: Molecular oxygen serves as the terminal oxidant
  • Substrate scope: Electron-deficient pyridines show higher reactivity than electron-rich analogs

The reaction mechanism proceeds through a copper(III) intermediate, as evidenced by kinetic isotope effect studies. Table 1 compares catalytic efficiencies under varying conditions:

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
CuI/Phenanthroline258912
CuOAc807224
CuCl/2,2'-Bipyridine606818

Data aggregated from multiple optimization studies

The compound 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide belongs to the pyridine-3-carboxamide class of compounds that demonstrate potent inhibitory activity against bacterial DNA gyrase enzymes [1] [2]. DNA gyrase represents an essential bacterial type II topoisomerase responsible for maintaining the topological state of DNA during replication and transcription processes [1]. This enzyme consists of two subunits, GyrA and GyrB, which form an A2B2 heterotetrameric complex that introduces negative supercoils into bacterial DNA via an ATP-dependent mechanism [3].

The molecular mechanism of pyridine-3-carboxamide compounds involves specific targeting of the ATP-binding site within the GyrB subunit [1] [2]. Crystal structure studies have revealed that these compounds bind in the ATPase site of the enzyme in an orientation that closely resembles computationally predicted binding modes [1]. The binding interaction is characterized by key hydrogen-bonding relationships between the pyridine-3-carboxamide core and conserved amino acid residues within the ATP-binding pocket [1] [2].

Structural analysis demonstrates that the pyridine ring system forms critical interactions with Arg-136 through hydrogen-bonding mechanisms, while the carboxamide functionality engages with conserved water molecules within the binding site [1]. The chloro substituent at the 2-position of the pyridine ring contributes to the overall binding affinity through hydrophobic interactions with surrounding amino acid residues [1] [2]. These molecular interactions collectively result in competitive inhibition of ATP binding, thereby preventing the enzyme from completing its catalytic cycle [1] [3].

Compound Structure FeatureBinding InteractionTarget ResidueContribution to Activity
Pyridine-3-carboxamide coreHydrogen bondingArg-136Primary binding anchor
2-Chloro substituentHydrophobic interactionHydrophobic pocketEnhanced binding affinity
N-(4-methylpyridin-2-yl) moietyπ-π stackingAromatic residuesSelectivity enhancement
Amide linkerHydrogen bondingConserved waterBinding stabilization

The inhibition mechanism specifically targets gram-negative pathogens through disruption of essential DNA processes [1] [2]. In Escherichia coli, pyridine-3-carboxamide inhibitors demonstrate IC50 values ranging from 0.03 to 0.125 micromolar against DNA gyrase, indicating potent enzymatic inhibition [1]. The compounds prevent the enzyme from binding DNA and completing strand passage reactions, ultimately leading to disruption of bacterial DNA synthesis and cell death [3].

Resistance studies have identified specific mutations within the GyrB subunit that confer reduced susceptibility to pyridine-3-carboxamide inhibitors [4]. Point mutations in the pyrrolamide binding region of the gyrB gene result in 4- to 8-fold increases in minimum inhibitory concentration values, confirming the specific targeting of this binding site [4]. The emergence of resistance mutations validates the mechanism of action and provides insight into the structural requirements for maintaining inhibitory activity [4].

Topoisomerase IV Binding Affinity Studies for Antibacterial Development

Topoisomerase IV represents the second essential bacterial type II topoisomerase that serves as a validated target for antibacterial development [5] [6]. This enzyme consists of ParC and ParE subunits that form a C2E2 heterotetrameric complex responsible for decatenation of DNA during replication processes [5]. The structural similarity between DNA gyrase and topoisomerase IV enables pyridine-3-carboxamide compounds to exhibit dual inhibitory activity against both enzymes [2] [5].

Binding affinity studies reveal that 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide demonstrates measurable inhibitory activity against topoisomerase IV, though generally with reduced potency compared to DNA gyrase [2] [7]. The binding site within the ParE subunit shares structural homology with the GyrB ATP-binding pocket, enabling similar molecular interactions [8] [6]. However, subtle differences in amino acid composition and pocket geometry result in distinct binding affinities and selectivity profiles [8] [6].

Molecular docking studies indicate that pyridine-3-carboxamide compounds establish van der Waals interactions with hydrophobic amino acid residues that delineate the topoisomerase IV binding pocket [8]. The distance between the linker amine and the most distant fragment is approximately 8.6 Å in ParC, which influences the optimal positioning of substituents for maximal binding affinity [8]. Halogen-bonding interactions between chloro substituents and backbone carbonyl oxygens of Ala64 residues contribute to the overall binding strength [8] [6].

Enzyme TargetIC50 Range (micromolar)Binding Pocket CharacteristicsKey Interactions
DNA Gyrase0.03 - 0.125GyrB ATP-binding siteArg-136 hydrogen bonding
Topoisomerase IV0.33 - 19.72ParE ATP-binding siteAla64 halogen bonding
Dual Inhibition3.44 - 14.46Overlapping binding sitesConserved structural motifs

Structure-activity relationship studies demonstrate that specific structural modifications can enhance topoisomerase IV binding affinity [8] [6]. The incorporation of pyridothiazinone fragments consistently shows stronger enzyme inhibition relative to pyridooxazinone variants, with 4- to 16-fold improvements in inhibitory potency [8]. Electron-donating substituents on the pyridine ring system enhance binding affinity, with fluorine substitution at the 4-position resulting in 3-fold reductions in biological activity due to steric clashing with the binding cavity wall [5].

The dual inhibition of both DNA gyrase and topoisomerase IV represents a promising strategy for antibacterial development, as simultaneous targeting of both enzymes may reduce the likelihood of resistance emergence [2] [9]. Compounds demonstrating balanced inhibitory activity against both targets show enhanced antibacterial efficacy compared to single-target inhibitors [2] [9]. The development of dual-targeting pyridine-3-carboxamide compounds requires careful optimization of structural features to maintain potency against both enzymatic targets while preserving selectivity for bacterial over human topoisomerases [2] [9].

Cholinesterase Interaction Dynamics in Neurodegenerative Disease Models

The cholinesterase enzyme family, comprising acetylcholinesterase and butyrylcholinesterase, represents important therapeutic targets for neurodegenerative diseases, particularly Alzheimer's disease [10] [11]. Pyridine-based compounds, including derivatives structurally related to 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide, demonstrate significant inhibitory activity against these enzymes through multiple binding mechanisms [10] [12].

Acetylcholinesterase contains two distinct binding sites: the catalytic anionic site and the peripheral anionic site [11]. Pyridine carboxamide compounds can interact with both sites simultaneously, resulting in mixed inhibition mechanisms that enhance overall inhibitory potency [12] [13]. The pyridine ring system establishes π-π stacking interactions with aromatic residues such as Trp86 and Tyr341, while the carboxamide functionality forms hydrogen bonds with amino acids in the oxyanion hole including Gly121, Gly122, and Ala204 [10].

Molecular modeling studies reveal that pyridine derivatives create crucial interactions within the acetylcholinesterase active site [10] [12]. The oxime moiety of related compounds binds within the oxyanion hole through hydrogen bonding, while the pyridinium fragment establishes cation-π interactions with Trp86 [10]. The quinolinium component engages in π-π stacking with Tyr341, and the position of amide substituents affects compound interactions with the peripheral anionic site [10].

Cholinesterase TypeBinding SiteKey InteractionsInhibition Mechanism
AcetylcholinesteraseCatalytic anionic siteπ-π stacking with Trp86Mixed inhibition
AcetylcholinesterasePeripheral anionic siteHydrogen bonding with Ser293Dual site blocking
ButyrylcholinesteraseActive site cavityπ-π interaction with His438Competitive inhibition
ButyrylcholinesteraseMid-gorge regionHydrogen bonding with Ser287Binding stabilization

Butyrylcholinesterase exhibits a broader active site cavity compared to acetylcholinesterase, accommodating pyridine carboxamide compounds with different binding orientations [12]. The enzyme contains more hydrophilic and charged residues in the peripheral anionic site and mid-gorge regions, resulting in lower binding affinity compared to acetylcholinesterase [12]. However, specific pyridine derivatives can achieve nanomolar inhibitory potency through optimized interactions with His438, Tyr332, and Pro285 [12].

Structure-activity relationships demonstrate that pyrimidine derivatives generally exhibit higher potency against acetylcholinesterase compared to pyridine analogs [12]. The length of alkyl chain linkers significantly influences binding affinity, with five or six methylene units providing optimal positioning for dual site interactions [12]. Compounds with phenolic and catecholic substituents show enhanced binding through additional hydrogen bonding with Tyr133 and Glu202 [12].

The inhibition kinetics reveal that most pyridine carboxamide compounds exhibit mixed inhibition mechanisms against both acetylcholinesterase and butyrylcholinesterase [12] [13]. This dual binding mode indicates simultaneous interaction with both the catalytic and peripheral anionic sites, potentially providing advantages for therapeutic applications in neurodegenerative diseases [12]. The ability to block both sites may enhance the inhibition of amyloid-beta aggregation in addition to preserving acetylcholine levels [11] [13].

The electronic properties of chlorine substitution in pyridine rings significantly influence the bioactivity of pyridine-3-carboxamide derivatives. Chlorine atoms exhibit dual electronic behavior, functioning as electron-withdrawing groups through inductive effects while simultaneously acting as electron-donating groups through resonance [1]. This duality creates complex electronic environments that affect molecular recognition and binding affinity with biological targets.

Studies of chloro-substituted pyridine systems reveal that the positioning of chlorine atoms dramatically alters the electronic distribution within the aromatic ring [2]. In 3-chloropyridine systems, computational analyses demonstrate that meta-chlorine substitution stabilizes nonbonding orbitals less effectively than ortho substitution, resulting in closely spaced electronic states that influence bioactivity [2]. The highest occupied molecular orbital primarily consists of π orbitals from the pyridine ring, while the HOMO-1 contains nonbonding orbitals that are differentially affected by chlorine positioning [2].

Electrochemical studies of chloro-substituted pyridine complexes demonstrate that electron-withdrawing substituents near halogen atoms amplify their ability to engage in intermolecular interactions [3]. The magnitude of these effects diminishes with distance, following the order: ortho > meta > para positioning [3]. Quantum calculations reveal that the presence of electron-withdrawing substituents placed near halogen atoms creates stronger interactions with Lewis bases, with effects that extend over longer distances when stronger electron-withdrawing groups are employed [3].

Nuclear magnetic resonance spectroscopy provides additional insights into the electronic effects of chloro substitution. In NNN pincer-type molecules containing 4-chloropyridine units, the chloro substituent demonstrates both electron-withdrawing characteristics through X-ray diffraction bond length analyses and electron-donating properties through NMR spectroscopy observations [1]. These contradictory behaviors result from the competition between inductive and resonance effects, with resonance effects often overshadowing inductive influences in aromatic systems [1].

The bioactivity implications of these electronic effects are substantial. In pyridine-3-carboxamide derivatives targeting bacterial enzymes, compounds with ortho-chloro substitution demonstrate enhanced enzyme inhibition compared to meta and para isomers [4]. Specifically, ortho-chloro derivatives exhibit IC50 values of 1.6 μM against bacterial DNA gyrase, representing significant improvements over unsubstituted analogs [4]. The enhanced activity correlates with improved π-π stacking interactions with arginine residues in the enzyme active site [4].

Electronic effects also influence the selectivity profiles of chloro-substituted pyridine-3-carboxamides. Computational studies reveal that electron density variations caused by chlorine positioning affect the binding affinity to multiple targets [5]. Increased electron density stabilizes halogen bond formations, while electron deficiency reduces the stability of target complexes [5]. This relationship enables rational design of compounds with improved selectivity through strategic chlorine placement.

Steric Influence of 4-Methylpyridinyl Moieties on Target Binding

The 4-methylpyridinyl substituent in pyridine-3-carboxamide derivatives introduces significant steric considerations that profoundly impact target binding and molecular recognition. Methyl substitution at the 4-position of pyridine rings creates distinctive steric environments that influence conformational flexibility and binding pocket interactions [6] [7].

Molecular docking studies of compounds containing 4-methylpyridinyl moieties reveal specific geometric constraints imposed by the methyl group. In RIPK1 and PERK kinase systems, the 4-methylpyridinyl substituent stabilizes binding through methionine-aromatic interactions, where the methyl group provides additional hydrophobic contacts with surrounding amino acid residues [6]. The steric bulk of the methyl group positions the pyridine ring in conformations that optimize these interactions while avoiding unfavorable steric clashes [6].

Comparative analyses between methylpyridine and unsubstituted pyridine derivatives demonstrate the steric influence on binding affinity. In triplex-forming oligonucleotide systems, 4-methylpyridine derivatives show enhanced selectivity for CG base pairs compared to their unsubstituted counterparts [7]. The methyl group creates favorable steric interactions with the major groove of DNA, improving binding specificity through complementary shape recognition [7]. However, excessive steric bulk from larger substituents at the 4-position leads to decreased binding affinity due to unfavorable steric interactions [7].

The conformational preferences imposed by 4-methylpyridinyl groups significantly affect pharmacological properties. Nuclear magnetic resonance studies reveal that methyl substitution restricts the rotational freedom of the pyridine ring, leading to preferred conformations that enhance target binding [8]. In metallocleft systems, 4-methylpyridine derivatives adopt conformations where the methyl group is positioned outside the binding cleft, avoiding steric hindrance while maintaining favorable electronic interactions [8].

Steric effects also influence the selectivity between different protein targets. In kinase inhibitor development, compounds containing 4-methylpyridinyl moieties demonstrate enhanced selectivity for specific kinase families due to steric complementarity with particular binding pocket architectures [9]. The methyl group acts as a selectivity element, providing favorable interactions with some targets while creating unfavorable steric clashes with others [9].

Crystal structure analyses of 4-methylpyridine-containing compounds bound to their targets reveal specific binding modes that maximize favorable interactions while minimizing steric strain. The methyl group typically occupies hydrophobic pockets or creates van der Waals interactions with nonpolar amino acid residues [6]. These interactions contribute significantly to binding affinity and can override minor electronic disadvantages introduced by methyl substitution.

The steric influence extends to the overall molecular architecture of pyridine-3-carboxamide derivatives. In compounds designed for tuberculosis treatment, 4-methylpyridine substituents enhance activity against drug-resistant strains through improved binding to variant enzyme forms [10]. The steric properties of the methyl group enable these compounds to maintain activity against targets with altered binding pockets, demonstrating the importance of steric complementarity in drug resistance mechanisms [10].

Carboxamide Linker Modifications for Enhanced Pharmacokinetic Properties

The carboxamide functional group serves as a critical linker in pyridine-3-carboxamide derivatives, and its modification represents a key strategy for optimizing pharmacokinetic properties. The amide bond provides essential hydrogen bonding capabilities while serving as a potential site for metabolic liability [11] [12].

Metabolic stability studies of carboxamide linkers reveal specific vulnerabilities to enzymatic degradation. The amide bond is susceptible to hydrolysis by various proteases and amidases, leading to premature drug inactivation [11]. However, strategic modifications to the carboxamide structure can significantly enhance metabolic stability while preserving bioactivity [12]. The introduction of electron-withdrawing groups adjacent to the amide nitrogen reduces the electron density at the carbonyl carbon, decreasing susceptibility to nucleophilic attack by hydrolytic enzymes [13].

Pharmacokinetic optimization through carboxamide modification has been demonstrated in antibody-drug conjugate systems, where linker stability directly correlates with therapeutic efficacy [13] [12]. Hydrophilic modifications to carboxamide linkers, such as the incorporation of phosphate or pyrophosphate groups, markedly improve water solubility while maintaining acceptable plasma stability [13]. These modifications enable the development of compounds with improved bioavailability and reduced aggregation potential [13].

The structural rigidity imposed by carboxamide linkers influences both pharmacokinetic and pharmacodynamic properties. Studies of STAT3 inhibitors containing various carboxamide modifications demonstrate that conformational restriction through cyclic linker systems can enhance potency while improving metabolic stability [14]. Proline-based cyclic carboxamide linkers show three-fold improvements in inhibitory activity compared to flexible glycine-based linkers, while simultaneously exhibiting enhanced resistance to proteolytic degradation [14].

Absorption, distribution, metabolism, and excretion (ADME) profiling of modified carboxamide derivatives reveals significant improvements in oral bioavailability [15] [16]. Compounds containing optimized carboxamide linkers demonstrate good oral bioavailability across multiple species, with values ranging from 35-63% depending on the specific modifications employed [15]. The incorporation of polar functional groups within the carboxamide structure enhances gastrointestinal absorption while maintaining adequate membrane permeability [16].

Carboxamide linker modifications also influence tissue distribution and target selectivity. The introduction of specific substituents adjacent to the amide bond can modulate protein binding and tissue penetration characteristics [17]. Studies of maytansinoid conjugates demonstrate that the chemical nature of the carboxamide linker significantly impacts plasma pharmacokinetics and biodistribution profiles [17]. Optimized linker designs enable preferential accumulation in target tissues while minimizing off-target exposure [17].

The development of carboxamide bioisosteres represents an advanced strategy for overcoming metabolic liabilities while preserving essential binding interactions [11]. Various heterocyclic replacements for the traditional amide bond, including triazoles, oxadiazoles, and tetrazoles, have been successfully employed to enhance metabolic stability [11]. These bioisosteres maintain the hydrogen bonding characteristics of the parent amide while providing resistance to enzymatic degradation [11].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.0512396 g/mol

Monoisotopic Mass

247.0512396 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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